2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-16(13-4-2-1-3-5-13)11-25-19-9-7-15(20-21-19)14-6-8-17-18(10-14)24-12-23-17/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPHJKSEMHVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazine intermediates. The reaction conditions often include the use of solvents such as ethanol and reagents like sulfuric acid. For example, one method involves refluxing a mixture of the starting materials with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ethanol, potassium permanganate, and palladium catalysts. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The benzodioxole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Structural Advantages : The benzodioxole group in the target compound may confer better blood-brain barrier penetration compared to simpler aryl groups in 7a/7b .
- Synthetic Challenges : Pyridazine’s electron-deficient nature may complicate sulfanyl group introduction versus thiophene systems in .
- Data Gaps: No direct pharmacological or crystallographic data (e.g., SHELX/ORTEP analysis) are available for the target compound, limiting mechanistic insights .
Q & A
Q. What are the standard synthetic routes for preparing 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core functionalized with a benzodioxole group. A thioether linkage is then introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Step 1: Synthesis of 6-(2H-1,3-benzodioxol-5-yl)pyridazine-3-thiol by reacting pyridazine derivatives with benzodioxole-containing precursors under basic conditions.
- Step 2: Thiol-alkylation with 2-bromo-1-phenylethan-1-one in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
- Optimization: Reaction yields depend on stoichiometric ratios, solvent choice, and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify aromatic protons (benzodioxole and pyridazine signals) and the thioether linkage (δ 3.5–4.5 ppm for SCH).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for CHNOS: ~362.08).
- HPLC: Purity >95% is achievable using reverse-phase C18 columns with a methanol/water gradient .
Q. What are the preliminary biological screening strategies for this compound?
- In vitro assays: Test cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), and antioxidant potential (DPPH radical scavenging).
- Dose-response curves: Use concentrations ranging from 1–100 µM to establish IC values.
- Controls: Include reference compounds (e.g., aspirin for anti-inflammatory activity) and solvent-only controls .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data across studies?
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent systems (DMSO concentration ≤0.1%).
- Structural analogs: Compare activity with derivatives lacking the benzodioxole or pyridazine moieties to isolate pharmacophoric groups.
- Data normalization: Use Z-score analysis to account for inter-laboratory variability in high-throughput screens .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Modular synthesis: Replace the benzodioxole group with substituents like 4-chlorophenyl () or thiophene () to evaluate electronic effects.
- Computational modeling: Perform docking studies (AutoDock Vina) to predict binding affinities with targets like EGFR or tubulin.
- In vivo validation: Use xenograft models to correlate in silico predictions with tumor growth inhibition .
Q. How can the compound’s potential in material science be evaluated?
- Electrochemical analysis: Measure conductivity via cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF as electrolyte.
- Thermal stability: TGA/DSC under nitrogen to assess decomposition temperatures (>250°C suggests semiconductor compatibility).
- Bandgap calculation: UV-Vis spectroscopy to determine optical bandgap (e.g., λ ~350 nm for π→π* transitions) .
Q. What experimental controls are critical for toxicity studies?
- In vivo acute toxicity: Administer doses (10–100 mg/kg) to rodent models, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine).
- Negative controls: Use vehicle-only groups (e.g., 0.5% carboxymethylcellulose).
- Positive controls: Include known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity .
Q. How can researchers optimize reaction conditions for scaled-up synthesis?
- Flow chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products.
- Green chemistry metrics: Calculate E-factor (waste/solvent ratio) and atom economy to improve sustainability.
- Process analytical technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress .
Methodological Notes for Data Interpretation
- Statistical rigor: For bioactivity data, apply ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes.
- Reproducibility: Share raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Ethical compliance: For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
